molecular formula C8H10N2 B1606285 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine CAS No. 64608-66-8

1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Cat. No. B1606285
CAS RN: 64608-66-8
M. Wt: 134.18 g/mol
InChI Key: UQKRKTNWNQKYDK-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H10N2 and an average mass of 134.178 Da . This compound is part of the pyrrolopyrazine family, which is known for its wide range of biological activities .


Synthesis Analysis

The synthesis of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine and its derivatives often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, formylation of 1-methyl-substituted 3,4-dihydropyrrolo[1,2-a]pyrazines occurs at the methyl group . Another study described a new synthetic method for “8-benzoyl-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6,7(2H)-trione” and other derivatives .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine consists of a pyrrole ring and a pyrazine ring . The compound is part of the pyrrolopyrazine family, which is classified into three chemical categories with two or three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine depend on the structure of the starting materials . For example, trifluoroacetylation of 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazines occurs at the methyl group .


Physical And Chemical Properties Analysis

1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine has a molecular formula of C8H10N2 and an average mass of 134.178 Da . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.

Future Directions

Pyrrolopyrazine derivatives, including 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine, have shown potential in various applications such as pharmaceuticals, organic materials, and bioactive molecules . Future research could focus on further understanding the action mechanisms of these compounds and conducting more Structure-Activity Relationship (SAR) research . This will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKRKTNWNQKYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN2C1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342768
Record name 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

CAS RN

64608-66-8
Record name 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solid N-[2-(1H-pyrrol-1-yl)ethyl]acetamide (8 g, described in Example 1) is added cautiously in small portions into phosphorus oxychloride (45 ml) upon stirring. The mixture is refluxed for 60 min and evaporated under reduced pressure (1 mm Hg). The residue is partitioned between 10% sodium hydroxide and diethyl ether, and the organic phase is separated and evaporated. The residue is filtered through a column of neutral alumina packed in chloroform and the eluates are evaporated to obtain 6.7 g of the title compound which solidified: mp 25°-27° C. and nmr(CDCl3) δ 2.28(s), 3.84(s), 6.12(t), 6.36(d) and 6.64.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
6
Citations
VA Ogurtsov, YV Karpychev, OA Rakitin - Russian Chemical Bulletin, 2013 - Springer
Benzo- and pyridoannulated 1,2-dithiole-3-thiones react with compounds containing an activated methyl group such as 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine and 2-…
Number of citations: 2 link.springer.com
VI Terenin, EV Kabanova, MA Kovalkina… - Chemistry of Heterocyclic …, 1998 - Springer
It is known that pyrroles are quite readily acetylated to give products substituted at the~ x-or/3-positions of the pyrrole ring [1]. Hence the reaction with trifluoroacetic anhydride occurs …
Number of citations: 1 link.springer.com
M Alfonsi, M Dell'Acqua, D Facoetti, A Arcadi, G Abbiati… - 2009 - Wiley Online Library
The synthesis of 3‐substituted 1‐methylpyrrolo[1,2‐a]pyrazines and 3‐substituted isoquinolines was achieved by the intramolecular cyclisation of 2‐acetyl‐1‐propargylpyrroles and 2‐…
OA Rakitin - Molecules, 2021 - mdpi.com
3H-1,2-Dithiole-3-thiones are among the best studied classes of polysulfur-containing heterocycles due to the almost explosive recent interest in these compounds as sources of …
Number of citations: 12 www.mdpi.com
W Choe, JH Woo, M Hong, H Jang… - Journal of Applied …, 2023 - japsonline.com
Coffee is the most widely consumed beverage around the globe. The flavor and fragrance of coffee are directly associated with its volatile compositions. This research aimed to …
Number of citations: 2 japsonline.com
OV Gulyakevich, AL Mikhal'chuk, VP Peresada… - Chemistry of …, 1997 - Springer
[3+3]-Cyclocondensation of aminomethylenecycloalkanones with cyclic azomethines — A new approach to condensed nitroge Page 1 Chemistry of Heterocyclic Compounds, …
Number of citations: 3 link.springer.com

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